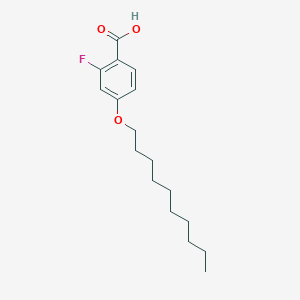

4-(Decyloxy)-2-fluorobenzoic acid

Description

Properties

IUPAC Name |

4-decoxy-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FO3/c1-2-3-4-5-6-7-8-9-12-21-14-10-11-15(17(19)20)16(18)13-14/h10-11,13H,2-9,12H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDJHFSYERDQGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC(=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371573 | |

| Record name | 4-N-decyloxy-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106316-02-3 | |

| Record name | 4-(Decyloxy)-2-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106316-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-N-decyloxy-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-(decyloxy)-2-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Decyloxy)-2-fluorobenzoic Acid: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 4-(Decyloxy)-2-fluorobenzoic acid (CAS No. 106316-02-3), a specialized organic building block. Designed for researchers, medicinal chemists, and materials scientists, this document moves beyond a simple recitation of properties. It delivers field-proven insights into its synthesis, detailed protocols for its characterization, and a discussion of its current and potential applications, with a particular focus on its role in liquid crystal science and as a precursor in drug discovery programs. While this compound is commercially available, its detailed experimental characterization is not widely disseminated in peer-reviewed literature, making the protocols herein essential for any laboratory actively working with this molecule.

Section 1: Physicochemical Properties and Characterization

This compound belongs to the class of fluorinated aromatic ethers.[1] The presence of a long aliphatic decyloxy chain, a carboxylic acid functional group, and a fluorine atom ortho to the acid creates a molecule with unique steric and electronic properties. These features are pivotal to its application, influencing its solubility, reactivity, and intermolecular interactions.

Core Compound Data

A summary of the fundamental properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 106316-02-3 | [1][2] |

| Molecular Formula | C₁₇H₂₅FO₃ | [1][2] |

| Molecular Weight | 296.38 g/mol | [1][2] |

| Canonical SMILES | CCCCCCCCCCOC1=CC(=C(C=C1)C(=O)O)F | [2] |

| Appearance | White to light yellow solid/powder | [3] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |

Protocol for Melting Point Determination

The melting point is a critical indicator of purity. As no definitive value is consistently reported in the literature, the following protocol for its determination via Differential Scanning Calorimetry (DSC) is recommended.

Causality and Rationale: DSC is chosen over a traditional melting point apparatus for its superior accuracy and ability to detect phase transitions, which is particularly relevant for molecules like this that have demonstrated liquid crystalline properties.[4] The heating rate of 10 °C/min is a standard condition that balances sensitivity with resolution. The nitrogen purge prevents oxidative degradation of the sample at elevated temperatures.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the dried compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).

-

Cool the sample to 25 °C at 10 °C/min.

-

Perform a second heating run under the same conditions to observe the thermal history and confirm transitions.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the second heating curve. Note any other transitions, such as a crystal-to-liquid-crystal phase transition, which would appear as a separate endotherm before the final melting peak.

Section 2: Proposed Synthesis and Purification Protocol

The most logical and industrially scalable route to synthesize this compound is via a Williamson ether synthesis.[5][6] This SN2 reaction involves the nucleophilic attack of a phenoxide on a primary alkyl halide.[1][7]

Reaction Scheme: 2-Fluoro-4-hydroxybenzoic acid + 1-Bromodecane → this compound

Rationale for Reagent and Condition Selection

-

Starting Materials: 2-Fluoro-4-hydroxybenzoic acid is the logical precursor, providing the core aromatic structure. 1-Bromodecane is an excellent primary alkyl halide, which is ideal for the SN2 mechanism, as it is unhindered and has a good leaving group (Br⁻).[5][7]

-

Base: Potassium carbonate (K₂CO₃) is an effective and moderately strong base, suitable for deprotonating both the phenolic hydroxyl and the carboxylic acid. Its use avoids the harsher conditions required by bases like sodium hydride (NaH), reducing potential side reactions.[4]

-

Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 mechanism by solvating the potassium cation without hydrogen-bonding to the phenoxide nucleophile, thereby maximizing its reactivity.[4]

Visualized Synthesis Workflow

Caption: Workflow for Williamson Ether Synthesis.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoro-4-hydroxybenzoic acid (1.0 eq.), potassium carbonate (2.5 eq.), and anhydrous DMF.

-

Inert Atmosphere: Flush the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes. This prevents side reactions involving atmospheric moisture or oxygen.

-

Addition of Alkyl Halide: Add 1-bromodecane (1.1 eq.) dropwise to the stirring mixture at room temperature.

-

Heating: Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture like 30% ethyl acetate in hexanes. A complete reaction is indicated by the disappearance of the 2-fluoro-4-hydroxybenzoic acid spot.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. Acidify the solution to pH ~2-3 using 1M HCl to protonate the carboxylic acid, causing the product to precipitate.

-

Extraction: If a precipitate does not form readily, transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash with water, followed by a saturated NaCl solution (brine) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield pure this compound.

Section 3: Protocols for Structural Elucidation and Quality Control

Rigorous analytical characterization is paramount to confirm the identity, structure, and purity of the synthesized compound. The following are standard protocols for this purpose.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Rationale: NMR is the most powerful tool for unambiguous structure determination. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, while ¹⁹F NMR is essential for verifying the presence and chemical environment of the fluorine atom.

Expected Chemical Shifts (based on analogous structures):

-

¹H NMR (400 MHz, CDCl₃):

-

~11.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

~7.9-8.1 ppm (t, 1H): Aromatic proton H6 (ortho to COOH, coupled to H5 and F).

-

~6.7-6.8 ppm (dd, 2H): Aromatic protons H3 and H5.

-

~4.0 ppm (t, 2H): Methylene protons of the ether linkage (-OCH₂-).

-

~1.8 ppm (quintet, 2H): Methylene protons beta to the ether oxygen (-OCH₂CH₂ -).

-

~1.2-1.5 ppm (m, 14H): Remaining methylene protons of the decyl chain.

-

~0.9 ppm (t, 3H): Terminal methyl protons of the decyl chain (-CH₃).

-

-

¹³C NMR (101 MHz, CDCl₃):

-

~165-170 ppm: Carboxylic acid carbon (-C OOH).

-

~160-164 ppm (d, JC-F ≈ 250 Hz): Aromatic carbon C2, directly attached to fluorine.

-

~155-158 ppm: Aromatic carbon C4, attached to the ether oxygen.

-

Plus additional aromatic, ether, and aliphatic signals.

-

-

¹⁹F NMR (376 MHz, CDCl₃): A single signal is expected, with its chemical shift dependent on the reference standard.

FT-IR Spectroscopy

Rationale: Infrared spectroscopy is used to confirm the presence of key functional groups.

Expected Absorption Bands:

-

2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

-

~2920 & 2850 cm⁻¹: C-H stretches of the aliphatic decyl chain.

-

~1680-1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1600 & 1500 cm⁻¹: C=C stretches of the aromatic ring.

-

~1250 cm⁻¹: C-O stretch of the aryl ether.

-

~1100-1200 cm⁻¹: C-F stretch.

HPLC-UV Protocol for Purity Assessment

Rationale: High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of organic compounds. A reverse-phase method is suitable for this molecule's polarity.

Visualized Analytical Workflow:

Caption: HPLC workflow for purity analysis.

Step-by-Step Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient Program: Start at 70% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to 254 nm.

-

Analysis: Purity is calculated based on the area percentage of the main product peak relative to all other peaks in the chromatogram.

Section 4: Known and Potential Applications

Liquid Crystal Stationary Phases

The most significant published application of this compound is as a liquid crystal stationary phase for gas chromatography.[4] A study demonstrated its utility in separating structural isomers.[4]

Mechanism of Action: The molecule's rod-like shape, arising from the para-substituted aromatic ring and the linear decyl chain, allows it to form ordered mesophases (liquid crystal states) at elevated temperatures.[4] In the liquid crystal state, the molecules have long-range orientational order but are fluid. This ordered environment allows for highly selective interactions with analytes, enabling the separation of isomers with subtle differences in shape and polarity that are difficult to resolve on conventional GC columns.[4] The surface of this material was found to have an acidic character, which influences its interaction with polar probes.[4]

Building Block in Drug Discovery

While specific drugs derived from this exact molecule are not prominent, its structural motifs are highly relevant in medicinal chemistry. Fluorobenzoic acids are key intermediates in the synthesis of a wide range of pharmaceuticals.[8]

-

Role of Fluorine: The incorporation of a fluorine atom can significantly enhance a drug's metabolic stability by blocking sites susceptible to cytochrome P450 oxidation. It can also increase binding affinity to target proteins by participating in favorable electrostatic interactions and alter the acidity (pKa) of nearby functional groups.[9]

-

Role of the Alkoxy Chain: The long decyloxy chain dramatically increases the molecule's lipophilicity (fat-solubility). In drug design, tuning lipophilicity is crucial for controlling a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cell membranes.

This compound is therefore a valuable precursor for creating complex molecules with targeted pharmacological activities, particularly for anti-inflammatory drugs, analgesics, and compounds aimed at specific enzymes or receptors.[9]

Section 5: Safety and Handling

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[5][10]

-

Handling: Avoid breathing dust.[5] Wash hands thoroughly after handling.[10]

-

-

First Aid:

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][10]

-

Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical advice.[5][10]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][10]

-

References

-

PubChem. 4-Fluorobenzoic Acid. National Center for Biotechnology Information. Available from: [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

-

Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. Available from: [Link]

-

Cankurtaran, Z., & Yakar, Y. (2020). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. National Institutes of Health. Available from: [Link]

-

Wikipedia. 4-Fluorobenzoic acid. Available from: [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]

-

Organic Syntheses. p-FLUOROBENZOIC ACID. Available from: [Link]

-

Cheméo. Chemical Properties of 2-Fluorobenzoic acid, 4-benzyloxyphenyl ester. Available from: [Link]

-

Autechaux. Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research. Available from: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. rsc.org [rsc.org]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. francis-press.com [francis-press.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. globalscientificjournal.com [globalscientificjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 4-(Decyloxy)-2-fluorobenzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Advanced Materials and Medicinal Chemistry

4-(Decyloxy)-2-fluorobenzoic acid, with the CAS number 106316-02-3, is a specialized organic molecule that stands at the intersection of materials science and pharmaceutical research. Its unique trifunctional structure—a carboxylic acid, a long-chain alkoxy group, and a fluorine substituent on an aromatic ring—imparts a set of physicochemical properties that make it a valuable precursor in the synthesis of complex molecular architectures. While not a household name, this compound serves as a critical building block for creating novel liquid crystals and potentially as an intermediate in the development of new therapeutic agents.

The long decyloxy chain introduces significant lipophilicity and the potential for organized self-assembly, a key characteristic for the formation of liquid crystalline phases. The carboxylic acid group provides a reactive handle for further chemical modifications, such as esterification or amidation, and also facilitates the formation of hydrogen-bonded dimers, which can influence molecular packing and material properties. The strategic placement of a fluorine atom at the 2-position of the benzoic acid ring introduces a strong electronegative element that can modulate the electronic properties of the molecule, influence intermolecular interactions, and enhance metabolic stability in potential drug candidates. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, offering a foundational resource for researchers and developers in relevant fields.

Physicochemical and Safety Data at a Glance

A summary of the key physical and chemical properties of this compound is presented below for quick reference.

| Property | Value |

| CAS Number | 106316-02-3 |

| Molecular Formula | C₁₇H₂₅FO₃ |

| Molecular Weight | 296.38 g/mol |

| Density | 1.063 g/cm³[1] |

| Boiling Point | 392.8 °C at 760 mmHg[1] |

| Flash Point | 191.3 °C[1] |

| Refractive Index | 1.496[1] |

| Vapor Pressure | 7.13E-07 mmHg at 25°C[1] |

| XLogP3 | 5.04340[1] |

| Topological Polar Surface Area | 46.5 Ų[2] |

Safety Information:

This compound is classified as an irritant.[2] It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Synthesis of this compound: A Methodological Deep Dive

Proposed Synthetic Pathway:

Caption: Proposed Williamson ether synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical):

Step 1: Williamson Ether Synthesis

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-hydroxybenzoic acid (1 equivalent).

-

Solvent and Base Addition: Dissolve the starting material in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone. Add a base, such as potassium carbonate (K₂CO₃, 2-3 equivalents) or sodium hydride (NaH, 1.1 equivalents), portion-wise at room temperature. The use of a strong base like NaH ensures complete deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide.

-

Alkylation: To the resulting suspension, add 1-bromodecane (1.1 equivalents) dropwise.

-

Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 60-80 °C for DMF) and stir for several hours (typically 12-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. This will protonate the carboxylic acid and precipitate the product.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield pure this compound.

Causality Behind Experimental Choices:

-

Choice of Base: Potassium carbonate is a mild and inexpensive base suitable for this reaction. However, for a more rapid and complete reaction, a stronger base like sodium hydride can be used to irreversibly deprotonate the phenol.

-

Choice of Solvent: A polar aprotic solvent like DMF or acetone is chosen because it can dissolve the reactants and facilitate the SN2 reaction without participating in it.

-

Stoichiometry: A slight excess of the alkylating agent (1-bromodecane) and the base is used to ensure the complete conversion of the starting material.

-

Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, allowing for the removal of unreacted starting materials and byproducts.

Characterization and Analytical Profile

As specific experimental data for this compound is not widely published, the following section provides an expected analytical profile based on the known spectroscopic characteristics of analogous compounds.

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | - A triplet around 0.8-0.9 ppm corresponding to the terminal methyl group of the decyl chain.- A broad multiplet between 1.2-1.8 ppm for the methylene protons of the decyl chain.- A triplet around 4.0-4.1 ppm for the methylene protons attached to the ether oxygen.- A set of aromatic protons in the region of 6.7-7.9 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring, with additional splitting due to the fluorine atom.- A broad singlet for the carboxylic acid proton above 10 ppm. |

| ¹³C NMR | - A signal around 14 ppm for the terminal methyl carbon of the decyl chain.- A series of signals between 22-32 ppm for the methylene carbons of the decyl chain.- A signal around 68-70 ppm for the methylene carbon attached to the ether oxygen.- A set of aromatic carbon signals between 100-165 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.- A signal for the carboxylic acid carbon around 165-170 ppm. |

| IR Spectroscopy | - A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹.- C-H stretching bands for the alkyl chain around 2850-2960 cm⁻¹.- A sharp C=O stretching band for the carboxylic acid around 1680-1710 cm⁻¹.- C=C stretching bands for the aromatic ring around 1500-1600 cm⁻¹.- A C-O stretching band for the ether linkage around 1250 cm⁻¹.- A C-F stretching band around 1100-1200 cm⁻¹. |

| Mass Spectrometry | - The molecular ion peak (M⁺) at m/z = 296.38. |

Applications and Future Perspectives

The unique molecular structure of this compound makes it a promising candidate for applications in materials science, particularly in the field of liquid crystals.

Role in Liquid Crystal Synthesis:

Long-chain alkoxybenzoic acids are well-known building blocks for thermotropic liquid crystals.[1][2] The rod-like shape of these molecules, enhanced by the formation of hydrogen-bonded dimers between the carboxylic acid groups, promotes the self-assembly into ordered liquid crystalline phases such as nematic and smectic phases.[1][2]

Caption: Dimerization of this compound via hydrogen bonding.

The presence of the decyloxy chain in this compound is expected to favor the formation of smectic phases, where the molecules are arranged in layers. The 2-fluoro substituent can influence the mesomorphic properties in several ways:

-

Dipole Moment: The C-F bond introduces a lateral dipole moment, which can affect the dielectric anisotropy of the liquid crystal material, a crucial parameter for display applications.

-

Molecular Packing: The fluorine atom can alter the steric interactions between molecules, influencing the packing efficiency and the stability of the liquid crystalline phases.

-

Intermolecular Interactions: The electronegativity of fluorine can lead to specific intermolecular interactions that can modify the transition temperatures and the type of mesophases observed.

While direct applications of this compound in liquid crystal displays have not been extensively reported, it serves as an excellent model compound and a potential precursor for the synthesis of more complex liquid crystalline materials with tailored properties.

Potential in Drug Development:

While the primary application appears to be in materials science, the structural motifs present in this compound are also of interest in medicinal chemistry. The incorporation of a fluorine atom is a common strategy in drug design to improve metabolic stability, binding affinity, and bioavailability. The long alkyl chain could be explored for its potential to anchor molecules to cell membranes or to interact with hydrophobic pockets in protein targets. The carboxylic acid provides a point for derivatization to create a library of compounds for biological screening.

Conclusion

This compound is a fascinating molecule with significant potential, particularly in the design of novel liquid crystalline materials. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established synthetic methodologies like the Williamson ether synthesis. The interplay between the long alkoxy chain, the carboxylic acid, and the fluorine substituent creates a unique set of properties that can be exploited to create materials with tailored mesomorphic and electronic characteristics. While its role in drug development is more speculative, the structural features it possesses are highly relevant to modern medicinal chemistry. Further research into the synthesis, characterization, and application of this compound is warranted to fully unlock its potential in both materials science and pharmaceutical innovation.

References

Sources

- 1. Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids | CADRE [cadrek12.org]

- 2. Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

Molecular structure of 4-(Decyloxy)-2-fluorobenzoic acid

An In-depth Technical Guide to the Molecular Structure of 4-(Decyloxy)-2-fluorobenzoic acid

Abstract

This guide provides a detailed examination of the molecular structure and physicochemical properties of this compound. As a member of the fluorinated benzoic acid family, this molecule incorporates a lipophilic decyloxy chain, a carboxylic acid functional group, and a fluorine atom positioned ortho to the carboxyl group. This unique combination of features suggests its potential utility in medicinal chemistry and materials science, where molecular recognition, membrane permeability, and metabolic stability are critical design parameters. This document synthesizes data from established chemical databases to present its structural identifiers, conformational characteristics, and key computed properties, offering a foundational resource for researchers and drug development professionals.

Chemical Identity and Nomenclature

This compound is an organic compound systematically identified by its IUPAC name and various registry numbers. The presence of a ten-carbon ether linkage at the para-position and a fluorine atom at the ortho-position relative to the carboxylic acid are its defining structural features.

| Identifier | Value | Source |

| CAS Number | 106316-02-3 | [1][2] |

| Molecular Formula | C₁₇H₂₅FO₃ | [1] |

| Molecular Weight | 296.38 g/mol | [1] |

| Canonical SMILES | CCCCCCCCCCOC1=CC(=C(C=C1)C(=O)O)F | [1] |

| InChI | InChI=1S/C17H25FO3/c1-2-3-4-5-6-7-8-9-12-21-14-10-11-15(17(19)20)16(18)13-14/h10-11,13H,2-9,12H2,1H3,(H,19,20) | [1] |

| InChIKey | KGDJHFSYERDQGZ-UHFFFAOYSA-N | [1] |

Molecular Structure and Conformation

The molecular architecture of this compound is characterized by three primary components: a benzene ring, a carboxylic acid group, and a long-chain decyloxy ether, with a fluorine atom as a key substituent.

Core Aromatic Scaffold

The central feature is a 1,2,4-trisubstituted benzene ring. The carboxylic acid (-COOH) group at position 1 defines the benzoic acid nomenclature. The fluorine (-F) atom is located at the C2 position (ortho), and the decyloxy (-O(CH₂)₉CH₃) group is at the C4 position (para). The planarity of the benzene ring is a rigidifying feature, influencing the spatial orientation of its substituents.

Key Functional Groups

-

Carboxylic Acid: The -COOH group is the primary functional group, imparting acidic properties to the molecule. It can act as a hydrogen bond donor and acceptor, which is critical for interactions with biological targets like enzyme active sites or receptors.

-

Ortho-Fluoro Substituent: The fluorine atom at the ortho position has a significant electronic influence. Due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect, which can increase the acidity (lower the pKa) of the carboxylic acid group compared to its non-fluorinated analog. Sterically, its small size means it imposes minimal hindrance compared to other halogens.

-

Para-Decyloxy Chain: The long, flexible ten-carbon alkyl chain attached via an ether linkage is a dominant lipophilic feature. This chain significantly increases the molecule's nonpolar character, which is expected to enhance its solubility in organic solvents and lipids, and likely its ability to permeate cell membranes. The ether linkage introduces a polar C-O bond and a potential hydrogen bond acceptor site.

Conformational Flexibility

While the fluorobenzyl core is rigid, the molecule possesses considerable conformational flexibility arising from the decyloxy chain. There are 11 rotatable bonds, primarily within this aliphatic tail.[1] This flexibility allows the molecule to adopt various spatial arrangements, which can be crucial for binding to hydrophobic pockets in proteins.

Caption: 2D molecular graph of this compound.

Physicochemical and Computed Properties

The physicochemical profile of a molecule is paramount for predicting its behavior in both chemical and biological systems. The properties of this compound are dominated by the interplay between its polar head (fluorobenzoic acid) and its nonpolar tail (decyloxy chain).

| Property | Value | Significance | Source |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | Relates to membrane permeability and oral bioavailability. A value under 140 Ų is generally favorable for drug candidates. | [1] |

| Hydrogen Bond Acceptor Count | 4 | Indicates the potential for forming hydrogen bonds with biological macromolecules. | [1] |

| Hydrogen Bond Donor Count | 1 | The single donor is the carboxylic acid proton, a key interaction point. | [1] |

| Rotatable Bond Count | 11 | High number indicates significant conformational flexibility, mainly in the decyloxy tail. | [1] |

| Complexity | 283 | A measure of the intricacy of the molecular structure. | [1] |

| Storage Temperature | 2-8°C | Recommended storage condition to ensure chemical stability. | [2] |

Spectroscopic Characterization Profile (Predicted)

While specific experimental spectra for this exact compound are not publicly available, its structure allows for a reliable prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would show a broad singlet for the carboxylic acid proton (>10 ppm). The aromatic region would display complex splitting patterns for the three protons on the benzene ring, influenced by both fluorine and oxygen substituents. The protons of the decyloxy chain would appear in the upfield region (approx. 0.8-4.0 ppm), with the -OCH₂- protons being the most deshielded, appearing as a triplet around 4.0 ppm. The terminal -CH₃ group would be a triplet around 0.9 ppm.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid would be observed around 165-170 ppm. The aromatic carbons would appear between 110-165 ppm, with the carbon attached to fluorine showing a large one-bond C-F coupling constant. The carbons of the decyloxy chain would resonate in the 14-70 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a very broad absorption band from ~2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong C=O stretching absorption would be present around 1700 cm⁻¹. C-O stretching bands for the ether and carboxylic acid would appear in the 1200-1300 cm⁻¹ region, and a C-F stretching vibration would be expected around 1250 cm⁻¹.

Synthesis and Reactivity

Synthetic Approach

A plausible synthetic route for this compound involves a two-step process starting from a commercially available precursor like 2-fluoro-4-hydroxybenzoic acid.

Caption: Conceptual workflow for the synthesis of the target molecule.

Protocol: Williamson Ether Synthesis

-

Deprotonation: 2-fluoro-4-hydroxybenzoic acid is treated with a suitable base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, acetone) to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

-

Nucleophilic Substitution: 1-Bromodecane is added to the reaction mixture. The phenoxide ion displaces the bromide ion in an Sₙ2 reaction to form the decyloxy ether linkage.

-

Workup and Purification: The reaction is quenched, and the product is extracted and purified, typically by recrystallization or column chromatography, to yield the final product.

Chemical Reactivity

The primary sites of reactivity are the carboxylic acid group and the aromatic ring. The -COOH group can undergo standard reactions such as esterification, amide bond formation, and reduction. The electron-rich aromatic ring, activated by the para-decyloxy group, could be susceptible to electrophilic aromatic substitution, although the directing effects of the three different substituents would lead to a mixture of products.

Conclusion

This compound is a molecule with a distinct amphiphilic character, combining a polar, acidic head with a long, nonpolar tail. Its structure is defined by the specific ortho- and para-positioning of the fluoro and decyloxy substituents, respectively, which modulate the electronic properties of the benzoic acid core. The computed molecular descriptors suggest favorable characteristics for membrane interaction and potential bioavailability. This in-depth guide provides the foundational structural and physicochemical information necessary for scientists and researchers to leverage this compound in advanced applications, from drug design to materials engineering.

References

Sources

4-(Decyloxy)-2-fluorobenzoic acid physical characteristics

An In-depth Technical Guide to the Physical Characteristics of 4-(Decyloxy)-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical characteristics of this compound (CAS No: 106316-02-3), a molecule of interest in advanced materials and pharmaceutical research. As a substituted benzoic acid, its properties are governed by the interplay of its three key functional components: the carboxylic acid group, the fluorine substituent, and the long-chain decyloxy ether. This document outlines not only the fundamental physicochemical properties but also the detailed experimental methodologies required for their accurate determination, framed from the perspective of a senior application scientist.

Core Physicochemical Properties

The foundational step in characterizing any novel compound is to establish its basic physicochemical parameters. These values are critical for everything from reaction stoichiometry and formulation development to predicting biological activity.

| Property | Value / Expected Value | Source / Rationale |

| Molecular Formula | C₁₇H₂₅FO₃ | [1][2] |

| Molecular Weight | 296.38 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | Inferred from related fluorobenzoic acids which are typically white powders.[3][4] |

| Melting Point | Not empirically published; expected to be a sharp melting point for a pure sample. | Pure crystalline organic compounds typically exhibit sharp melting points. Impurities will lead to a depressed and broader melting range.[5] |

| Solubility | Expected to be soluble in nonpolar organic solvents (e.g., ethers, chloroform, toluene) and alcohols; sparingly soluble in water. | The long, nonpolar decyl chain will dominate the solubility profile, conferring high lipophilicity. While the carboxylic acid offers some polarity, it is insufficient to overcome the hydrophobic nature of the C₁₀ tail for significant aqueous solubility. Related, smaller compounds like 4-fluorobenzoic acid are soluble in alcohols and only slightly soluble in water.[3] |

| pKa | Expected to be slightly lower than benzoic acid (~4.2) | The electron-withdrawing nature of the fluorine atom at the ortho position is expected to increase the acidity of the carboxylic acid proton. |

Thermal Analysis: Melting Point and Purity Determination

The melting point is a crucial indicator of a compound's identity and purity.[6] While traditional capillary methods provide a melting range, Differential Scanning Calorimetry (DSC) offers superior accuracy, yielding quantitative data on both the melting temperature (Tₘ) and the enthalpy of fusion (ΔHfus).[7][8] This data is invaluable for purity assessment based on the van't Hoff equation, which relates impurity concentration to the melting point depression.[9]

Experimental Protocol: Melting Point Determination by DSC

This protocol describes a robust method for characterizing the thermal properties of this compound.

Causality and Justification: A heat/cool/heat cycle is employed to erase the sample's prior thermal history, ensuring that the measured transitions are intrinsic to the material itself and not artifacts of its previous processing or storage conditions.[7] A nitrogen purge prevents oxidative degradation of the organic sample at elevated temperatures.[7]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the dried, powdered this compound into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan using a sample crimper. This prevents any loss of sample due to sublimation.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program:

-

Equilibration: Equilibrate the cell at 25°C.

-

First Heat: Ramp the temperature from 25°C to a temperature approximately 20°C above the expected melting point at a rate of 10°C/min under a nitrogen flow of 20-50 cm³/min.[7][9]

-

Cooling: Cool the sample back down to 25°C at a rate of 10°C/min.

-

Second Heat (Analysis Scan): Ramp the temperature again from 25°C to the upper limit at a slower, controlled rate of 2-5°C/min. A slower ramp rate is critical for achieving high resolution of the melting transition.[5]

-

-

Data Analysis: The melting point (Tₘ) is determined as the onset temperature of the endothermic melting peak on the thermogram from the second heating scan.[7] The area under the peak corresponds to the heat of fusion (ΔHfus).[7]

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous structural confirmation by probing how the molecule interacts with electromagnetic radiation. For this compound, NMR, IR, and UV-Vis spectroscopy are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework and connectivity. For this molecule, ¹H, ¹³C, and ¹⁹F NMR experiments are highly informative.

Trustworthiness through Protocol: A well-prepared sample is paramount for high-quality NMR data. The sample must be fully dissolved and free of particulate matter, as suspended solids will distort the magnetic field homogeneity, leading to broad, uninterpretable peaks. Deuterated solvents are used to avoid large, overwhelming solvent signals in ¹H NMR and to provide a lock signal for the spectrometer.[10]

-

Sample Weighing: Weigh approximately 10-20 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, small vial.[10][11]

-

Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).[10] The choice of solvent depends on the compound's solubility. Given the structure, CDCl₃ is a logical first choice.

-

Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved.[11]

-

Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is critical to remove any dust or undissolved microparticles.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.[12][13]

-

¹H NMR:

-

Aromatic Region (δ 6.5-8.0 ppm): Three distinct signals corresponding to the protons on the benzene ring. The coupling patterns will be complex due to both H-H and H-F coupling.

-

Aliphatic Region (δ 0.8-4.1 ppm): A triplet around δ 4.1 ppm for the -OCH₂- protons adjacent to the aromatic ring, a triplet around δ 0.9 ppm for the terminal -CH₃ group, and a series of multiplets between δ 1.2-1.8 ppm for the remaining eight methylene (-CH₂-) groups of the decyl chain.

-

Carboxylic Acid (δ 10-13 ppm): A broad singlet for the acidic proton, which may be exchangeable with trace water in the solvent.

-

-

¹³C NMR:

-

Distinct signals for each of the 17 carbons. The carbon directly bonded to the fluorine atom will appear as a doublet with a large C-F coupling constant. The carbonyl carbon of the carboxylic acid will be observed downfield (~165-170 ppm).

-

-

¹⁹F NMR:

-

A single resonance for the fluorine atom, with its chemical shift providing information about the electronic environment. Data for a similar compound, 4-fluorobenzoic acid, shows a ¹⁹F signal.[14]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Insight: Samples can be analyzed neat as a solid using an Attenuated Total Reflectance (ATR) accessory, which is fast and requires minimal sample preparation. Alternatively, the sample can be dissolved in a solvent like CCl₄ to study hydrogen bonding effects.[15]

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹. This broadness is characteristic of the hydrogen-bonded dimers formed by carboxylic acids in the solid state or in non-polar solvents.[16]

-

C-H Stretches (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1680 cm⁻¹ for the hydrogen-bonded carboxylic acid.[15][16]

-

C-O Stretches (Ether & Acid): Strong bands in the 1320-1000 cm⁻¹ region.

-

C-F Stretch: A strong band typically found in the 1250-1000 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the aromatic π-system. Benzoic acid derivatives typically show characteristic absorption bands.[17][18][19]

-

Prepare a dilute solution of the compound (e.g., 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent, such as ethanol or acetonitrile.

-

Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

-

Record the absorption spectrum over a range of approximately 200-400 nm.

Benzoic acids typically exhibit three main absorption bands.[17] For this compound, we can expect:

-

An intense "A-band" (or E₂-band) around 200-220 nm.

-

A "B-band" (or K-band) around 230-260 nm, related to the π → π* transition of the benzene ring conjugated with the carbonyl group.

-

A weaker "C-band" (or B-band) with fine structure around 270-290 nm, which is characteristic of the benzene ring itself. The substituents will cause shifts in the exact positions and intensities of these bands.

References

- The Determination of Melting Points. (n.d.). University of Colorado Boulder.

- Small molecule NMR sample preparation. (2023, August 29). Georgia Institute of Technology.

- Melting Point Determination Procedure. (2025, August 20). Chemistry LibreTexts.

- NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.

- NMR Sample Preparation. (n.d.). University of Arizona NMR Spectroscopy Facility.

- NMR Sample Requirements and Preparation. (n.d.). University of Maryland, Baltimore County Department of Chemistry and Biochemistry.

- Melting point determination. (n.d.). University of Calgary Department of Chemistry.

- Measuring the Melting Point. (2023, May 8). Westlab Canada.

- How to Prepare Samples for NMR. (n.d.). Queen Mary University of London Department of Chemistry.

- Speciation of substituted benzoic acids in solution. (n.d.). UCL Discovery.

- Experiment (1) determination of melting points. (2021, September 19).

- DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.).

- Plato, C. (n.d.). Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High-Purity Organic Chemicals. ResearchGate.

- IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. (n.d.). ResearchGate.

- Experimental UV spectra of benzoic acid derivatives. (n.d.). ResearchGate.

- 4-N-DECYLOXY-2-FLUOROBENZOIC ACID 106316-02-3 wiki. (n.d.). Guidechem.

- Baum, J. C., & McClure, D. S. (n.d.). The ultraviolet transitions of benzoic acid. 1. Interpretation of the singlet absorption spectrum. Journal of the American Chemical Society.

- Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides. (n.d.).

- Differential scanning calorimetry (DSC). (n.d.). Wikipedia.

- The Absorption Spectra of Benzoic Acid and Esters. (n.d.). ACS Publications.

- D'Amelia, R., Franks, T., & Nirode, W. F. (n.d.). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course. Journal of Chemical Education.

- Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. (n.d.).

- 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- This compound. (n.d.). BLD Pharm.

- 4-Fluorobenzoic acid. (n.d.). Chem-Impex.

- 4-Fluorobenzoic acid 98%. (n.d.). Sigma-Aldrich.

- 4-Bromo-2-fluorobenzoic acid(112704-79-7) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2-Fluorobenzoic acid(445-29-4) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 106316-02-3|this compound|BLD Pharm [bldpharm.com]

- 3. innospk.com [innospk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 13. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

A Comprehensive Guide to the Spectroscopic Characterization of 4-(Decyloxy)-2-fluorobenzoic Acid

Abstract: This technical guide provides an in-depth exploration of the analytical methodologies required for the comprehensive structural elucidation and characterization of 4-(Decyloxy)-2-fluorobenzoic acid. Tailored for researchers, scientists, and professionals in drug development and materials science, this document outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Beyond presenting protocols, this guide emphasizes the rationale behind experimental choices, principles of data interpretation, and the synergistic power of a multi-technique approach to ensure unambiguous compound verification.

Introduction and Compound Profile

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a long aliphatic chain (decyloxy group), a fluorine atom, and a carboxylic acid moiety, makes it a valuable building block in the synthesis of liquid crystals, advanced polymers, and pharmacologically active molecules. The fluorine substitution, in particular, can significantly modulate physicochemical properties such as acidity, lipophilicity, and metabolic stability, making it a key feature in modern medicinal chemistry.

Accurate and comprehensive characterization is paramount to confirm the identity, purity, and structure of such a molecule before its use in further applications. This guide details the application of orthogonal spectroscopic techniques to achieve this goal.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 106316-02-3 | [1][2] |

| Molecular Formula | C₁₇H₂₅FO₃ | [1][2] |

| Molecular Weight | 296.38 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | Inferred from similar compounds |

| Storage | Sealed in dry, 2-8°C | [2] |

| Topological Polar Surface Area | 46.5 Ų | [1] |

| Rotatable Bond Count | 11 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides an unambiguous map of the carbon skeleton and the specific placement of substituents.

Expertise in Action: Why We Use ¹H, ¹³C, and ¹⁹F NMR

-

¹H NMR provides information on the number, environment, and connectivity of protons. It is crucial for mapping the aromatic protons and the extensive aliphatic decyloxy chain.

-

¹³C NMR reveals the carbon framework of the molecule. Due to the low natural abundance of ¹³C, these experiments require a higher sample concentration or longer acquisition times.[3][4]

-

¹⁹F NMR is a highly sensitive technique specific to the fluorine atom. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides a clean, distinct signal that confirms the presence and electronic environment of the fluorine substituent. Its coupling to nearby ¹H and ¹³C nuclei is also a powerful diagnostic tool.

Workflow for NMR Analysis

Caption: A streamlined workflow for acquiring and interpreting NMR data.

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is directly dependent on meticulous sample preparation.[4]

-

Analyte Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[3][4][5]

-

Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent.[4][6] Chloroform-d (CDCl₃) is a suitable first choice due to its excellent solubilizing power for moderately polar organic compounds and its single residual proton peak at ~7.26 ppm. For compounds with key signals in that region, DMSO-d₆ can be an alternative.

-

Dissolution: Add the deuterated solvent to the vial containing the sample. Gently vortex or swirl the vial until the sample is fully dissolved. A homogeneous solution free of particulate matter is critical for high-resolution spectra.[5][7] If solids remain, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.[5]

-

Transfer: Carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure the sample height is between 40-50 mm (approx. 0.6 mL).[4]

-

Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard for ¹H and ¹³C NMR to set the chemical shift scale to 0.00 ppm.[8] However, modern spectrometers can reference the residual solvent peak, making TMS addition unnecessary unless precise internal calibration is required.

Predicted NMR Data Interpretation and Structural Elucidation

The following table outlines the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) for the key nuclei in this compound, assuming CDCl₃ as the solvent.

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale & Key Insights |

| Carboxyl OH | δ 10.0-12.0 (broad s, 1H) | - | The acidic proton is highly deshielded and often appears as a broad singlet.[9][10] Its signal disappears upon D₂O exchange. |

| Aromatic H-3 | δ 7.9-8.1 (dd, J ≈ 8.8, 7.0 Hz, 1H) | δ 130-133 | Coupled to both H-5 (³JHH) and F-2 (³JHF). The downfield shift is due to deshielding from the adjacent carboxyl group. |

| Aromatic H-5 | δ 6.7-6.9 (dd, J ≈ 8.8, 2.5 Hz, 1H) | δ 110-115 (d, JCF ≈ 2-4 Hz) | Coupled to H-3 (³JHH) and H-6 (⁴JHH). Shielded by the electron-donating decyloxy group. |

| Aromatic H-6 | δ 6.6-6.8 (dd, J ≈ 11.0, 2.5 Hz, 1H) | δ 100-105 (d, JCF ≈ 25-30 Hz) | Coupled to H-5 (⁴JHH) and F-2 (³JHF). Exhibits a large ³JHF coupling and is strongly shielded by the para-decyloxy group. |

| OCH₂ (C1') | δ 3.9-4.1 (t, J ≈ 6.5 Hz, 2H) | δ 68-70 | Methylene group directly attached to the electron-withdrawing aromatic ring, resulting in a downfield shift. |

| CH₂ (C2') | δ 1.7-1.9 (quint, J ≈ 7.0 Hz, 2H) | δ 28-30 | Typical aliphatic methylene chemical shift. |

| (CH₂)₇ (C3'-C9') | δ 1.2-1.5 (m, 14H) | δ 22-32 | Overlapping signals of the bulk methylene groups in the aliphatic chain. |

| CH₃ (C10') | δ 0.8-0.9 (t, J ≈ 7.0 Hz, 3H) | δ 14.1 | Terminal methyl group, the most shielded signal in the aliphatic chain. |

| C=O (Carboxyl) | - | δ 165-170 (d, JCF ≈ 3-5 Hz) | Carbonyl carbon, deshielded. May show a small coupling to the ortho-fluorine. |

| C-F (C-2) | - | δ 160-165 (d, ¹JCF ≈ 240-260 Hz) | Directly attached to fluorine, this carbon exhibits a very large one-bond C-F coupling constant, a key diagnostic feature. |

| C-O (C-4) | - | δ 162-166 (d, JCF ≈ 10-15 Hz) | Deshielded by the ether oxygen. Shows coupling to the fluorine atom. |

| ¹⁹F NMR (Predicted) | - | - | A single signal is expected around δ -110 to -130 ppm (relative to CFCl₃), likely appearing as a multiplet due to coupling with H-3 and H-6. |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound, thereby confirming its molecular formula. For a molecule like this compound, which is non-volatile and can be thermally sensitive, Electrospray Ionization (ESI) is the preferred method.

Expertise in Action: Why Choose ESI?

ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[11][12][13] This is ideal for obtaining a clear molecular ion peak. The carboxylic acid moiety is easily deprotonated, making ESI in negative ion mode highly sensitive for detecting the [M-H]⁻ ion.[14][15]

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile. The solvent should be of high purity (LC-MS grade) to minimize background noise.

-

Instrument Setup: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Parameters:

-

Ionization Mode: Negative ion mode is optimal to observe the deprotonated molecule [M-H]⁻. Positive mode can also be used to observe protonated [M+H]⁺ or adducted [M+Na]⁺ ions.

-

Capillary Voltage: A high voltage (e.g., 2.5–4.0 kV) is applied to the capillary tip to generate a fine spray of charged droplets.[11]

-

Nebulizing Gas: A heated inert gas, such as nitrogen, is used to aid in desolvation of the droplets.[12]

-

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge (m/z) ratio.

Predicted Mass Spectrum Data

| Ion Species | Predicted m/z | Ionization Mode | Rationale & Key Insights |

| [M-H]⁻ | 295.17 | Negative | The most abundant and expected ion in negative mode due to the acidic nature of the carboxylic acid group. |

| [M+H]⁺ | 297.18 | Positive | The protonated molecular ion, expected in positive mode. |

| [M+Na]⁺ | 319.16 | Positive | A common adduct observed in positive mode if sodium salts are present as trace impurities. |

| [M-CO₂H]⁻ | 251.18 | Negative (with fragmentation) | Loss of the carboxylic acid group can occur with increased collision energy, providing structural information.[16] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[17] It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Logical Relationship between Structure and IR Spectrum

Caption: Key functional groups in the molecule and their corresponding diagnostic IR absorption regions.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique that requires minimal to no sample preparation, making it preferable to traditional KBr pellets for solid samples.[18][19]

-

Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[20] Record a background spectrum of the empty crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[20]

-

Sample Spectrum: Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance spectrum.

Predicted IR Data Interpretation

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Significance |

| 3300 - 2500 | O-H stretch (Carboxylic acid) | Broad, Strong | A hallmark of a hydrogen-bonded carboxylic acid dimer.[10][21][22] This broad absorption often overlaps the C-H stretching region. |

| 2955 - 2850 | C-H stretch (Aliphatic) | Strong | Confirms the presence of the long decyloxy alkyl chain. |

| ~1710 | C=O stretch (Carboxylic acid) | Very Strong | Characteristic absorption for the carbonyl of a hydrogen-bonded aromatic carboxylic acid.[21][22] |

| ~1610, ~1500 | C=C stretch (Aromatic) | Medium | Confirms the presence of the benzene ring. |

| ~1250 | C-O stretch (Aryl ether & acid) | Strong | Asymmetric stretching, often coupled. A strong band in this region is indicative of the aryl ether linkage. |

| ~1150 | C-F stretch (Aromatic) | Strong | Confirms the presence of the carbon-fluorine bond. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for compounds containing chromophores like aromatic rings and carbonyl groups.

Experimental Protocol

-

Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble, such as methanol or ethanol.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 mg/L).

-

Data Acquisition: Record the absorbance spectrum from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer with a matched pair of quartz cuvettes (one for the sample, one for the solvent blank).

Predicted UV-Vis Data Interpretation

Aromatic carboxylic acids typically exhibit a primary absorption band (π→π* transition) around 230-280 nm. For this compound, the presence of the electron-donating decyloxy group is expected to cause a bathochromic (red) shift of the primary absorption maximum (λ_max) compared to unsubstituted benzoic acid. A weak n→π* transition from the carbonyl group may be observed at a longer wavelength, but is often obscured.[21][22] Unconjugated carboxylic acids absorb around 210 nm, which is often too low to be useful for routine analysis.[9][10]

Conclusion

The structural verification of this compound is achieved not by a single technique, but by the congruent and complementary data obtained from a suite of spectroscopic methods. NMR spectroscopy defines the precise atomic connectivity, Mass Spectrometry confirms the elemental composition and molecular weight, and IR spectroscopy validates the presence of key functional groups. Together, these techniques provide a self-validating system, ensuring the unequivocal identification of the target compound with the highest degree of confidence, a critical requirement for its application in research and development.

References

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (2003). Clinical Biochemist Reviews. [Link]

-

Sample preparation for FT-IR. University of the West Indies. [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

-

Electrospray ionization. (n.d.). Wikipedia. [Link]

-

Electrospray Ionization for Mass Spectrometry. (2020). LCGC International. [Link]

-

FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd. [Link]

-

Electrospray Ionization (ESI) Mass Spectrometry. (2022). Physics LibreTexts. [Link]

-

Small molecule NMR sample preparation. (2023). Georgia Institute of Technology. [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

-

Common Sampling Techniques of FTIR Spectroscopy. (2023). Edinburgh Instruments. [Link]

-

Sample Preparation. (n.d.). UCL Faculty of Mathematical & Physical Sciences. [Link]

-

IR and UV–Vis Spectroscopy of Carboxylic Acids. (n.d.). Moodle. [Link]

-

Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. (2025). JoVE. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts. [Link]

-

Typical UV spectra of the different compound types. (n.d.). ResearchGate. [Link]

-

Supporting Information. (2018). Green Chemistry. [Link]

-

4-Fluorobenzoic acid. (n.d.). ChemBK. [Link]

-

4-Fluorobenzoic Acid. (n.d.). PubChem. [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Mass spectrum of 4‐fluorobenzoic acid obtained using GlowFlow... (n.d.). ResearchGate. [Link]

-

4-Fluorobenzoic acid. oct-3-en-2-yl ester. (n.d.). NIST WebBook. [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. [Link]

-

4-Fluorobenzoic acid - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2019). Global Scientific Journal. [Link]

-

2-Fluorobenzoic acid. (n.d.). PubChem. [Link]

-

4-Fluorobenzoic acid. (n.d.). Wikipedia. [Link]

-

Benzoic acid, 4-fluoro-. (n.d.). NIST WebBook. [Link]

-

Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. (n.d.). The Royal Society of Chemistry. [Link]

-

Benzoic acid, 4-phenoxy-. (n.d.). NIST WebBook. [Link]

-

IR spectrum of the product 4-hydroxybenzoic acid. (n.d.). ResearchGate. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 106316-02-3|this compound|BLD Pharm [bldpharm.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. organomation.com [organomation.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 13. phys.libretexts.org [phys.libretexts.org]

- 14. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. researchgate.net [researchgate.net]

- 17. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 18. jascoinc.com [jascoinc.com]

- 19. edinst.com [edinst.com]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 22. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

An In-depth Technical Guide to 4-(Decyloxy)-2-fluorobenzoic Acid and its Role in Liquid Crystals

Foreword: The Strategic Importance of Fluorinated Mesogens

In the dynamic field of liquid crystal (LC) materials, the quest for compounds that offer enhanced performance characteristics is perpetual. Researchers and engineers in drug development and materials science continually seek molecules that can precisely modulate the electro-optical properties of LC mixtures for advanced display technologies and beyond. Among the various classes of mesogenic compounds, fluorinated benzoic acids have emerged as a cornerstone for innovation. The introduction of fluorine into the molecular architecture of these materials imparts a unique combination of properties, including improved thermal and chemical stability, and, most critically, the ability to tailor dielectric anisotropy.[1] This guide focuses on a particularly significant member of this family: 4-(Decyloxy)-2-fluorobenzoic acid. We will explore its synthesis, fundamental properties, and its pivotal role in the formulation of high-performance liquid crystal mixtures, providing both theoretical insights and practical, field-proven methodologies for its application.

Core Concepts: The Molecular Architecture and its Implications

The efficacy of this compound as a liquid crystal component is deeply rooted in its molecular structure. This molecule is characterized by a rigid benzoic acid core, a flexible decyloxy tail, and a strategically placed fluorine atom. This combination gives rise to a calamitic (rod-like) molecular shape, a prerequisite for the formation of liquid crystalline phases.[2]

The Power of Hydrogen Bonding: Dimerization and Mesophase Formation

A key feature of this compound is its ability to form stable hydrogen-bonded dimers. The carboxylic acid groups of two molecules associate to create a more elongated, rod-like supramolecular structure.[3] This dimerization is a critical factor in the formation and stabilization of liquid crystalline phases, particularly the nematic and smectic phases. The extended aspect ratio of the dimer enhances the intermolecular anisotropic interactions necessary for mesophase formation.

Diagram: Hydrogen-Bonded Dimerization of this compound

Caption: Supramolecular dimer formation via hydrogen bonding.

The Role of the Decyloxy Chain and Fluorine Substitution

The length of the alkoxy chain plays a crucial role in determining the type and stability of the mesophases. Longer chains, such as the decyloxy group, tend to promote the formation of more ordered smectic phases due to increased van der Waals interactions between the aliphatic tails.[3] The fluorine atom at the 2-position (ortho to the carboxylic acid) has a profound impact on the electronic properties of the molecule. Its high electronegativity creates a dipole moment that is perpendicular to the long axis of the molecule. This lateral dipole is instrumental in inducing a negative dielectric anisotropy (Δε < 0) in liquid crystal mixtures, a highly desirable characteristic for advanced display modes like vertically aligned (VA) and fringe-field switching (FFS) displays.[4][5]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process: a Williamson ether synthesis to attach the decyloxy tail, followed by the hydrolysis of an ester protecting group.

Step 1: Williamson Ether Synthesis

This classic reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.[6][7]

Materials:

-

Methyl 2-fluoro-4-hydroxybenzoate

-

1-Bromodecane

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF)

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-fluoro-4-hydroxybenzoate (1 equivalent) in DMF.

-

Add anhydrous potassium carbonate (2-3 equivalents) to the solution.

-

Slowly add 1-bromodecane (1.1-1.2 equivalents) to the reaction mixture.

-

Heat the mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 4-(decyloxy)-2-fluorobenzoate.

-

Purify the crude product by column chromatography on silica gel.

Diagram: Williamson Ether Synthesis Workflow

Caption: Workflow for the synthesis of the ester intermediate.

Step 2: Ester Hydrolysis

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Materials:

-

Methyl 4-(decyloxy)-2-fluorobenzoate

-

Potassium hydroxide

-

Ethanol

-

Water

-

Hydrochloric acid (concentrated)

Protocol:

-

Dissolve the purified methyl 4-(decyloxy)-2-fluorobenzoate in a mixture of ethanol and water.

-

Add an excess of potassium hydroxide and reflux the mixture for 2-4 hours.

-

After cooling, remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution with concentrated hydrochloric acid until a precipitate forms.

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Physicochemical and Mesomorphic Properties

This compound is a white crystalline solid at room temperature. Its liquid crystalline properties are typically characterized using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Phase Transitions

This compound is known to exhibit both a nematic (N) and a smectic C (SmC) phase. The smectic C phase is a tilted smectic phase where the long molecular axes are tilted with respect to the layer normal.

| Property | Value |

| Molecular Formula | C₁₇H₂₅FO₃ |

| Molecular Weight | 296.38 g/mol |

| Melting Point (Crystal to SmC) | Data not available in the provided search results |

| SmC to Nematic Transition | Data not available in the provided search results |

| Clearing Point (Nematic to Isotropic) | Data not available in the provided search results |

Note: While the existence of Nematic and Smectic C phases for 4-decyloxy-2-fluorobenzoic acid has been reported, specific transition temperatures were not found in the provided search results. These values would need to be determined experimentally.

Role in Liquid Crystal Mixtures: Enhancing Electro-Optical Performance

The primary application of this compound is as a component in liquid crystal mixtures to induce or enhance negative dielectric anisotropy.

Impact on Dielectric Anisotropy

The lateral fluorine atom in this compound creates a dipole moment that is largely perpendicular to the long molecular axis. When this compound is introduced into a nematic host, the dimers align with the host director, and the lateral dipoles contribute to a larger perpendicular component of the dielectric permittivity (ε⊥) compared to the parallel component (ε∥). This results in a negative dielectric anisotropy (Δε = ε∥ - ε⊥ < 0).

Table: Hypothetical Example of the Effect of this compound on a Nematic Host

| Property | Nematic Host | Nematic Host + 5% this compound |

| Dielectric Anisotropy (Δε) | +3.0 | -1.5 |

| Clearing Point (°C) | 90 | 85 |

| Threshold Voltage (V) | 2.0 | 2.5 (for VA mode) |

Note: This table presents hypothetical data to illustrate the expected effects. Actual values will depend on the specific nematic host and the concentration of the dopant.

Experimental Characterization Protocols